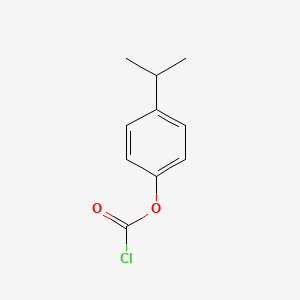
4-(Propan-2-yl)phenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(Propan-2-yl)phenyl chloroformate" is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. These studies focus on the quantum chemical calculations, vibrational and structural observations, and molecular docking studies of compounds that contain the 4-(propan-2-yl)phenyl moiety, which is also present in the compound of interest .
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves reactions between organic molecules with various functional groups. For instance, 4-phenylbut-3-yne-2-one reacts with aliphatic diamines or 2-aminoethanethiol under different conditions to yield a range of products, including condensation and conjugate addition products . Although the exact synthesis of "4-(Propan-2-yl)phenyl chloroformate" is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
Quantum chemical calculations have been performed on related compounds to determine their molecular structure, atomic charges, and thermodynamic functions. For example, the structure and vibrational spectra of a compound containing the 4-(propan-2-yl)phenyl group have been computed using density functional theory (DFT) methods, which could be similarly applied to "4-(Propan-2-yl)phenyl chloroformate" . The molecular structure is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The related compounds studied exhibit potential reactivity with metallic ions due to the presence of atoms with significant negative charges, such as sulfur and nitrogen atoms . These atoms can act as multidentate ligands, suggesting that "4-(Propan-2-yl)phenyl chloroformate" may also participate in coordination chemistry. The reactivity can be influenced by the polarity of the solvent, which is an important consideration for chemical reactions involving this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "4-(Propan-2-yl)phenyl chloroformate" have been analyzed through various computational methods. The vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties have been evaluated, providing insights into the electronic structure and potential applications of these compounds . The molecular electrostatic potential studies indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which is valuable information for predicting the reactivity of "4-(Propan-2-yl)phenyl chloroformate" .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Chalcone Derivatives Synthesis : Compounds derived from 4-(Propan-2-yl)phenyl chloroformate have been synthesized and characterized for their crystal structures and Hirshfeld surface studies. These compounds, such as (2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, show intra-molecular hydrogen bonds and weak intermolecular interactions, contributing to their stability and potential for various applications (Salian et al., 2018).
Nonlinear Optical Properties : Novel chalcone derivative compounds, synthesized using a base catalyzed reaction involving 4-(Propan-2-yl)phenyl chloroformate, have been studied for their nonlinear optical properties. These compounds exhibit potential for optical device applications, such as optical limiters, due to their distinct absorption behavior at different laser intensities (Rahulan et al., 2014).
Computational and Quantum Chemical Studies
Molecular Docking and Spectroscopic Analysis : Research involving bioactive molecules derived from 4-(Propan-2-yl)phenyl chloroformate, such as 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, has been conducted. These studies involve quantum chemical calculations, molecular docking, and analysis of antimicrobial activity, providing insights into their potential pharmaceutical applications (Viji et al., 2020).
Mild Steel Corrosion Inhibitors : Propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole, synthesized from compounds related to 4-(Propan-2-yl)phenyl chloroformate, have been evaluated as inhibitors of mild steel corrosion. These studies involve both experimental and computational approaches, highlighting their applicability in corrosion prevention (Olasunkanmi & Ebenso, 2019).
Potential Biomedical Applications
Antimicrobial Agents Synthesis : Synthesis and characterization of substituted phenyl azetidines, derived from reactions involving 4-(Propan-2-yl)phenyl chloroformate, have been conducted for their potential as antimicrobial agents. This research offers insights into new drug development opportunities (Doraswamy & Ramana, 2013).
Molecular Docking and Antimicrobial Activity : Another study explores the antimicrobial activity of molecules like 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone. This involves molecular docking and spectroscopic analysis, providing a foundation for further pharmaceutical research (Sivakumar et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(4-propan-2-ylphenyl) carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)8-3-5-9(6-4-8)13-10(11)12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXONCCUDWNAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114302-73-7 |
Source


|
| Record name | 4-(propan-2-yl)phenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


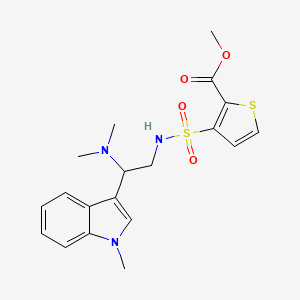
![N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2524995.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2524997.png)
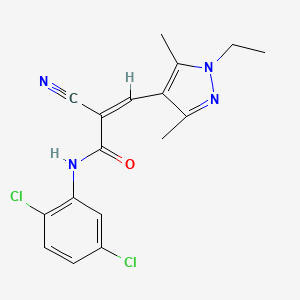
![Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2524999.png)
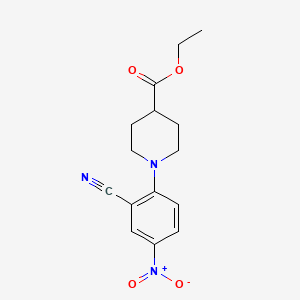
![4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2525001.png)
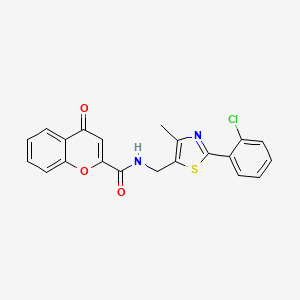
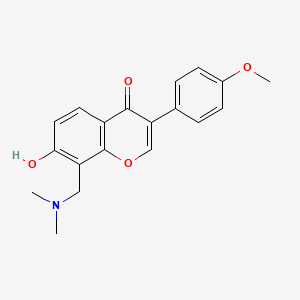
![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)

![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)
![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)